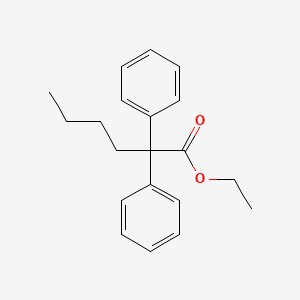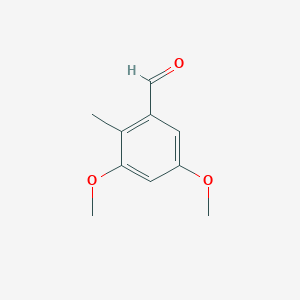![molecular formula C26H33N5O3 B13998314 Ethyl n-((2-(1h-tetrazol-5-yl)-[1,1-biphenyl]-4-yl)methyl)-n-pentanoyl-l-valinate](/img/structure/B13998314.png)
Ethyl n-((2-(1h-tetrazol-5-yl)-[1,1-biphenyl]-4-yl)methyl)-n-pentanoyl-l-valinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Valsartan Ethyl Ester is a derivative of Valsartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure. Valsartan Ethyl Ester is synthesized to improve the solubility and bioavailability of Valsartan, making it a valuable compound in pharmaceutical research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Valsartan Ethyl Ester typically involves the esterification of Valsartan with ethanol. This process can be catalyzed by acidic or basic conditions. One common method is the Fischer esterification, where Valsartan is reacted with ethanol in the presence of a strong acid like sulfuric acid.
Industrial Production Methods: Industrial production of Valsartan Ethyl Ester may involve continuous flow processes to ensure high yield and purity. The use of advanced techniques like nano spray drying can also be employed to produce Valsartan Ethyl Ester nanoparticles, enhancing its solubility and stability .
Análisis De Reacciones Químicas
Types of Reactions: Valsartan Ethyl Ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, Valsartan Ethyl Ester can hydrolyze back to Valsartan and ethanol.
Oxidation and Reduction: These reactions are less common but can be used to modify the ester group or the biphenyl structure of Valsartan.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: Valsartan and ethanol.
Oxidation and Reduction: Various oxidized or reduced derivatives of Valsartan Ethyl Ester.
Aplicaciones Científicas De Investigación
Valsartan Ethyl Ester has several applications in scientific research:
Pharmaceutical Research: Used to study the pharmacokinetics and pharmacodynamics of Valsartan derivatives.
Drug Delivery Systems: Employed in the development of nanoparticle-based drug delivery systems to enhance the bioavailability of Valsartan.
Biological Studies: Investigated for its effects on angiotensin II receptors and its potential therapeutic benefits in cardiovascular diseases.
Industrial Applications: Utilized in the formulation of advanced pharmaceutical products with improved solubility and stability
Mecanismo De Acción
Valsartan Ethyl Ester exerts its effects by blocking the angiotensin II type 1 (AT1) receptors. This prevents angiotensin II from binding to these receptors, leading to vasodilation, reduced aldosterone secretion, and decreased blood pressure. The molecular targets include the AT1 receptors on vascular smooth muscle cells, which play a crucial role in regulating blood pressure .
Comparación Con Compuestos Similares
- Losartan Ethyl Ester
- Irbesartan Ethyl Ester
- Candesartan Ethyl Ester
Comparison: Valsartan Ethyl Ester is unique due to its specific binding affinity to AT1 receptors and its enhanced solubility compared to other angiotensin II receptor antagonists. This makes it a preferred choice in certain pharmaceutical formulations where improved bioavailability is desired .
Propiedades
IUPAC Name |
ethyl 3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O3/c1-5-7-12-23(32)31(24(18(3)4)26(33)34-6-2)17-19-13-15-20(16-14-19)21-10-8-9-11-22(21)25-27-29-30-28-25/h8-11,13-16,18,24H,5-7,12,17H2,1-4H3,(H,27,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSNVLAJCYDJEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B13998235.png)

![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B13998242.png)
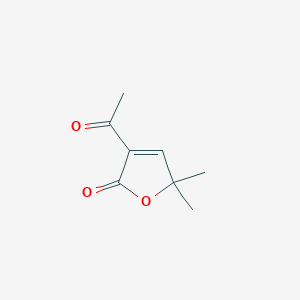
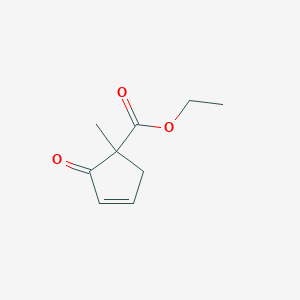
![2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine](/img/structure/B13998259.png)
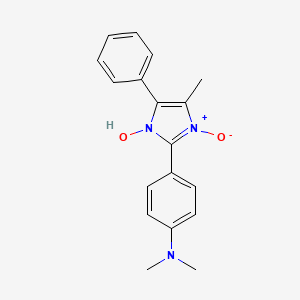
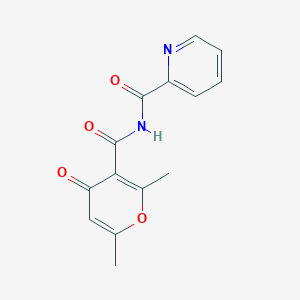
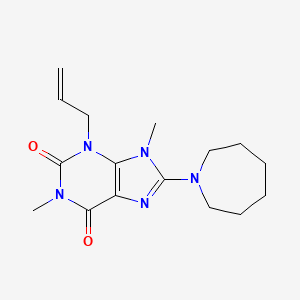
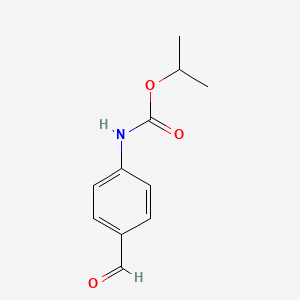

![Methyl 2-methylthio-1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B13998284.png)
